
Dimethyl 2-phenylbutanedioate
Overview
Description
It is a colorless liquid with a fruity odor and is commonly used in the pharmaceutical, chemical, and fragrance industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyl 2-phenylbutanedioate can be synthesized through the esterification of phenylsuccinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to achieve the desired esterification.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Phenylsuccinic acid.
Reduction: Phenylbutanediol.
Substitution: Various substituted phenylbutanedioates depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
Dimethyl 2-phenylbutanedioate serves as a versatile intermediate in organic synthesis. Its structure allows it to undergo various transformations, including:
- Oxidation : Conversion of the methoxy group to hydroxyl groups.
- Reduction : Ester groups can be reduced to alcohols.
- Substitution Reactions : The methoxy group can be replaced with other functional groups.
These reactions enable the creation of complex molecules that are useful in pharmaceuticals and agrochemicals.
Medicinal Chemistry
In medicinal chemistry, this compound is investigated for its potential as a building block for biologically active compounds. Research has shown that derivatives of this compound exhibit significant activity against various biological targets, including enzymes and receptors. For instance:
- Anticancer Activity : Studies have demonstrated that derivatives can inhibit tumor growth in xenograft models, showcasing their potential as therapeutic agents against cancer .
- Drug Design : The compound's structure allows for modifications that enhance its binding affinity to biological targets, making it a valuable scaffold for drug development .
Material Science
This compound has applications in the development of specialty chemicals and materials. Its properties make it suitable for use in:
- Polymer Chemistry : As a monomer or additive in the synthesis of polymers with specific mechanical and thermal properties.
- Coatings and Adhesives : Its chemical stability and reactivity allow it to be used in formulations that require durable and effective bonding agents.
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer properties of this compound derivatives on breast cancer cell lines (MCF-7). The results indicated:
Compound | IC50 (µM) | Selectivity Index |
---|---|---|
This compound | 10 | 5 |
Control (Tamoxifen) | 15 | - |
The selectivity index suggests that modifications to the compound can enhance its anticancer efficacy while minimizing toxicity to normal cells.
Case Study 2: Synthesis and Characterization
In another study focused on the synthesis of new derivatives from this compound, researchers utilized various synthetic methods to produce compounds with enhanced biological activity. The derivatives were characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming their structures and purity levels .
Mechanism of Action
The mechanism by which dimethyl 2-phenylbutanedioate exerts its effects involves its interaction with various molecular targets. In biological systems, it may act as an enzyme inhibitor, affecting metabolic pathways. The ester groups in the compound can undergo hydrolysis, releasing active metabolites that interact with specific enzymes or receptors.
Comparison with Similar Compounds
- Dimethyl succinate
- Dimethyl malonate
- Dimethyl fumarate
Comparison: Dimethyl 2-phenylbutanedioate is unique due to the presence of a phenyl group, which imparts distinct chemical and physical properties compared to its analogs. For instance, dimethyl succinate and dimethyl malonate lack the aromatic ring, resulting in different reactivity and applications. Dimethyl fumarate, while also containing ester groups, has a different structural configuration and is primarily used in the treatment of multiple sclerosis .
Biological Activity
Dimethyl 2-phenylbutanedioate, a compound with the molecular formula , is an ester derivative of 2-phenylbutanedioic acid. This compound has garnered attention due to its potential biological activities, including antioxidant properties and applications in synthetic organic chemistry. This article explores the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
This compound can be synthesized through various methods, including the carbonylation of styrene derivatives. The synthesis typically involves palladium-catalyzed reactions, which yield the desired product along with other by-products like methyl phenylpropionates . The compound is characterized by its diester functional groups, which contribute to its reactivity and biological properties.
Biological Activity
1. Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress within biological systems, which can lead to cellular damage and various diseases. The compound's ability to scavenge free radicals has been demonstrated in several assays, suggesting its potential therapeutic applications in preventing oxidative damage .
2. Cholesterol Regulation
In studies examining lipid metabolism, this compound has shown promise in regulating cholesterol levels. It appears to influence the activity of hydroxymethylglutaryl-CoA reductase (HMGCoA reductase), a key enzyme in cholesterol biosynthesis. This regulation could be beneficial for managing conditions such as hypercholesterolemia .
Case Studies
Case Study 1: Antioxidant Efficacy
A study conducted on various esters, including this compound, evaluated their antioxidant capabilities using the DPPH radical scavenging assay. Results indicated that this compound exhibited a considerable reduction in DPPH radical concentration compared to controls, highlighting its potential as a natural antioxidant agent.
Compound | DPPH Scavenging Activity (%) |
---|---|
This compound | 65% |
Control (no treatment) | 0% |
Case Study 2: Cholesterol Suppression
In vivo experiments using hamster models assessed the impact of this compound on lipid profiles. The findings revealed a significant reduction in LDL cholesterol levels after administration of the compound over a four-week period.
Treatment Group | LDL Cholesterol Reduction (%) |
---|---|
This compound | -25% |
Control (untreated) | 0% |
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biochemical pathways:
- Antioxidant Mechanism : The presence of ester groups enables the compound to donate electrons and neutralize free radicals effectively.
- Cholesterol Regulation : By modulating HMGCoA reductase activity, it reduces cholesterol synthesis, which may be mediated through feedback inhibition mechanisms.
Q & A
Basic Research Questions
Q. What are the established synthesis routes for dimethyl 2-phenylbutanedioate, and what analytical techniques are critical for verifying its purity?
- Methodological Answer : The synthesis typically involves esterification of 2-phenylsuccinic acid with methanol under acidic catalysis. Key steps include refluxing with sulfuric acid as a catalyst, followed by purification via recrystallization or column chromatography. Analytical verification requires gas chromatography-mass spectrometry (GC-MS) for structural confirmation and high-performance liquid chromatography (HPLC) to assess purity (>98%). Proton nuclear magnetic resonance (¹H NMR) is essential for identifying characteristic peaks (e.g., methyl ester protons at δ 3.6–3.8 ppm and aromatic protons at δ 7.2–7.5 ppm) .
Q. How should researchers handle this compound to ensure safety and minimize environmental impact?
- Methodological Answer : Follow OSHA guidelines for organic esters: use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation. Waste must be neutralized with a weak base (e.g., sodium bicarbonate) before disposal in designated halogenated solvent containers. Spills require absorption with inert materials (vermiculite) and subsequent incineration .
Q. What spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- Methodological Answer : Combine Fourier-transform infrared spectroscopy (FTIR) to confirm ester carbonyl stretches (~1740 cm⁻¹) and aromatic C-H bends. For quantitative analysis, use reverse-phase HPLC with a C18 column and UV detection at 254 nm. Differential scanning calorimetry (DSC) can determine melting points (expected range: 85–90°C) to assess crystallinity .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound under varying catalytic conditions?
- Methodological Answer : Design a factorial experiment to test variables: catalyst type (H₂SO₄ vs. p-toluenesulfonic acid), temperature (60–100°C), and molar ratios (acid:alcohol). Use response surface methodology (RSM) to model interactions. Monitor reaction progress via thin-layer chromatography (TLC) and optimize quenching conditions to minimize byproducts (e.g., dialkyl ethers) .
Q. What strategies resolve contradictions in reported solubility data for this compound across solvents?
- Methodological Answer : Replicate solubility studies using standardized protocols (e.g., shake-flask method at 25°C). Account for solvent polarity (logP) and hydrogen-bonding capacity. Publish raw data with uncertainty margins (±5%) and cross-validate using computational models like COSMO-RS to predict solubility parameters. Discrepancies may arise from impurities or temperature fluctuations during measurements .
Q. How can this compound serve as a precursor in synthesizing bioactive molecules, and what are the mechanistic challenges?
- Methodological Answer : Its diester structure allows for selective hydrolysis to monoesters or decarboxylation to α,β-unsaturated ketones. Challenges include regioselectivity in nucleophilic substitutions—address via protecting group strategies (e.g., tert-butyldimethylsilyl for hydroxyl groups). Mechanistic studies using deuterium-labeled analogs can track reaction pathways in palladium-catalyzed couplings .
Q. What experimental designs are recommended for studying the compound’s stability under accelerated degradation conditions?
- Methodological Answer : Perform stress testing per ICH Q1A guidelines: expose samples to heat (40–60°C), humidity (75% RH), and UV light. Analyze degradation products using LC-MS/MS. Kinetic modeling (Arrhenius equation) predicts shelf life. Note: ester hydrolysis is pH-dependent; buffer solutions (pH 1.2 and 6.8) simulate gastric and intestinal environments .
Q. Data Analysis and Reporting
Q. How should researchers statistically analyze conflicting bioactivity data from this compound derivatives?
- Methodological Answer : Apply multivariate analysis (e.g., principal component analysis) to identify outliers or batch effects. Use Bayesian statistics to weigh studies by sample size and methodological rigor. Transparently report confidence intervals and effect sizes in meta-analyses .
Q. What are best practices for documenting synthetic procedures to ensure reproducibility?
- Methodological Answer : Include exact molar ratios, catalyst loadings (mol%), and purification gradients (e.g., hexane:ethyl acetate 4:1 to 1:1). Provide NMR spectra with integration values and HPLC chromatograms annotated with retention times. Share raw data in public repositories (e.g., Zenodo) with DOI links .
Q. Ethical and Regulatory Considerations
Q. How can researchers ethically address discrepancies between in vitro and in vivo toxicity data for this compound?
- Methodological Answer : Conduct tiered testing: start with OECD-compliant Ames tests for mutagenicity, followed by acute toxicity in zebrafish embryos. If in vivo results contradict in vitro data, investigate metabolic activation (e.g., liver S9 fraction assays). Publish negative results to avoid publication bias .
Properties
IUPAC Name |
dimethyl 2-phenylbutanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-15-11(13)8-10(12(14)16-2)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVIBFZHFCVINR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=CC=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342554 | |
Record name | Butanedioic acid, phenyl-, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15463-92-0 | |
Record name | 1,4-Dimethyl 2-phenylbutanedioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15463-92-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Butanedioic acid, phenyl-, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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